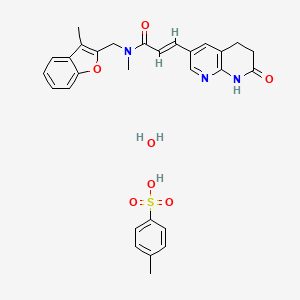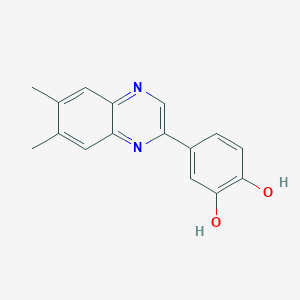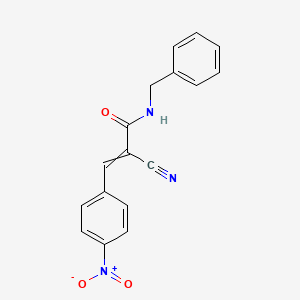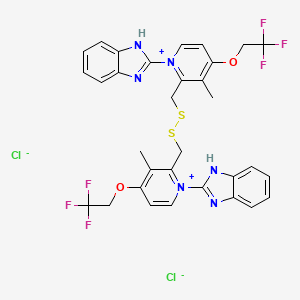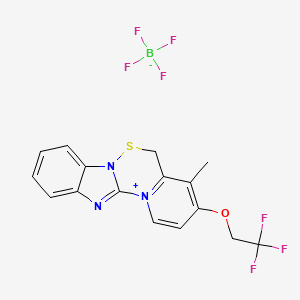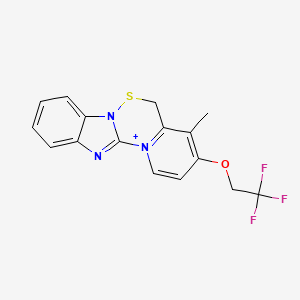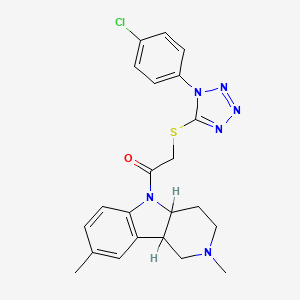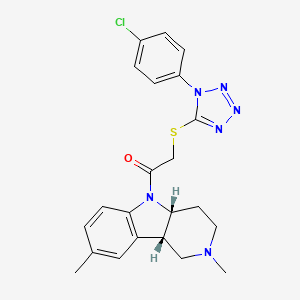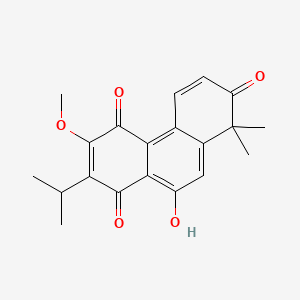
Alfaprostol
Overview
Description
Alfaprostol is a bioactive analog of prostaglandin F2α . It is a luteolytic agent used injectably for scheduling of estrus in mares for purposes of planned breeding . It is also used for treating postweaning anestrus in economically important farm animals .
Synthesis Analysis
The synthesis of this compound and prostaglandin PGF2α has been achieved in just 9 steps . The strategy involved the conjugate addition of an alkyne to a bicyclic enal, available in three steps by a proline-catalyzed aldol reaction of succinaldehyde . In the case of this compound, this resulted in the shortest synthesis reported to date .Molecular Structure Analysis
The molecular formula of this compound is C24H38O5 . The this compound molecule contains a total of 68 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis
The key step in the synthesis of this compound involves the 1,4-addition of an alkyne to an enal intermediate . This approach improved the previous route by making the 1,4-addition and ozonolysis more operationally simple .Physical And Chemical Properties Analysis
This compound has a molar mass of 406.56 g/mol . The percent composition is C 70.90%, H 9.42%, O 19.68% .Scientific Research Applications
Reproductive Performance in Cattle and Other Livestock
Alfaprostol, a prostaglandin F2 alpha analogue, has been extensively studied for its applications in improving reproductive performance in various livestock species. For instance, in Brahman-influenced beef cows, this compound was found to decrease the postpartum interval and increase the pregnancy rate to embryo transfer, particularly when combined with uterine palpation (Tolleson & Randel, 1988). Similar results were observed in dairy heifers, where this compound facilitated estrous cycle synchronization and did not adversely affect fertility (Jöchle, Kuzmanov, & Vujosevic, 1982).
Use in Equine Reproduction
In equine reproduction, this compound has been utilized for its luteolytic effects. It was clinically tested in different categories of mares, demonstrating its potency in inducing estrus, facilitating follicular development, and ensuring normal conception rates without observed side effects (Howey, Jochle, & Barnes, 2008).
Inducing Estrus in Swine
This compound has been effective in prophylaxis and therapy of anestrus after weaning in sows and first litter gilts. Its administration has been shown to shorten the interval to heat and increase the percentage of animals coming into heat within a specific timeframe. Moreover, the fertility rates after such treatments were found to be normal (Jöchle & Cerne, 1983).
Synthesis and Chemical Properties
This compound and prostaglandin PGF2α have been synthesized in a nine-step process, showcasing the methodological advancements in the production of these compounds. The synthesis involved the conjugate addition of an alkyne to a bicyclic enal, streamlining the production process (Baars, Classen, & Aggarwal, 2017).
Inducing Parturition in Livestock
This compound has been used successfully to induce parturition in sows, with studies showing that its administration can induce labor within a predictable timeframe. This application has significant implications for managing animal births in agricultural settings (Martin, Meisinger, Flowers, Cantley, & Day, 1985).
Effects on Embryo Production in Goats
Research on Black Bengal goats showed that this compound, when used within the multiple ovulation and embryo transfer (MOET) technique, did not significantly affect the superovulation rate or the number of recovered, fertilized, and transferable embryos compared to Luprostiol, another treatment group (Faruk, Fatema, Bari, & Alam, 2009).
Mechanism of Action
Target of Action
Alfaprostol, also known as Gabbrostol, is a synthetic analogue of prostaglandin F2α . It primarily targets the smooth muscle cells of the uterus and cervix in animals such as horses, pigs, and cattle . The compound’s primary role is to stimulate these cells, leading to various physiological effects.
Mode of Action
This compound acts as a luteolytic agent, meaning it causes the regression of the corpus luteum, a structure that develops in the ovary after ovulation and produces progesterone . By causing the regression of the corpus luteum, this compound reduces progesterone levels, which in turn triggers estrus or heat in animals. This makes it useful for scheduling estrus in animals for planned breeding .
Biochemical Pathways
By mimicking the action of natural prostaglandins, this compound can influence these processes .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid distribution throughout the body following intramuscular injection . The compound is then metabolized, with the first step being de-esterification to form this compound acid. This is followed by β-oxidation to give dinor-5, 6-dihydro-alfaprostol acid and tetranor-alfaprostol acid . These metabolites are significantly less potent than the parent compound .
Result of Action
The primary result of this compound’s action is the induction of estrus or heat in animals, making it useful for planned breeding . It can also be used to induce parturition or birth . In addition, this compound has been found to be effective in inducing termination of pregnancy in animals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the animal, such as its stage of reproductive cycle. Additionally, the method of administration can also impact the compound’s action. For example, a study found that the combination of oral cabergoline, this compound, and additional intravaginal misoprostol was more effective in inducing termination of pregnancy in dogs than using cabergoline and this compound alone .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2S,3R,5S)-2-[(3S)-5-cyclohexyl-3-hydroxypent-1-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQCVLNUIYLN-JNAAKWLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C#C[C@H](CCC2CCCCC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74176-31-1 | |
| Record name | Alfaprostol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74176-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaprostol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074176311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XKL2JJ08I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



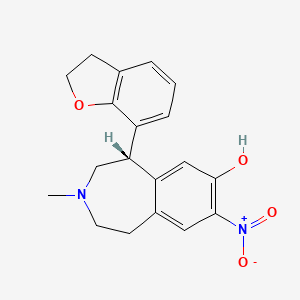
![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
